The synthesis of N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)-2-(2-fluorophenyl)acetamide can be achieved by reacting 2-Amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile with 2-chloro-N-(2-fluorophenyl)acetamide []. This reaction results in the formation of the desired acetamide derivative.
The molecular structure of N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)-2-(2-fluorophenyl)acetamide has been determined through various spectroscopic techniques, including FTIR, Mass spectrometry, and 1H-NMR [, ]. Additionally, a crystal structure of human JNK3 complexed with N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)-2-fluorobenzamide has been reported [], providing insights into its binding mode and interactions with the target protein.
N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)-2-(2-fluorophenyl)acetamide exhibits its biological activity primarily through the inhibition of JNK2 and JNK3 [, ]. While the precise mechanism of inhibition remains to be fully elucidated, it is believed to involve competitive binding to the ATP-binding site of these kinases. By inhibiting JNK activity, this compound can modulate downstream signaling pathways involved in various cellular processes, such as inflammation and apoptosis.
N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)-2-(2-fluorophenyl)acetamide and its derivatives have shown promise as potent and selective inhibitors of JNK2 and JNK3 [, ]. JNKs are involved in various cellular processes including inflammation, apoptosis, and cell proliferation. Dysregulation of JNK signaling has been implicated in a variety of diseases including cancer, neurodegenerative disorders, and inflammatory conditions. Selective inhibitors of JNK2 and JNK3, such as N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)-2-(2-fluorophenyl)acetamide, could potentially be useful in treating these diseases.
CAS No.: 1345-05-7
CAS No.:
CAS No.: 480-09-1
CAS No.: 64918-85-0
CAS No.: